1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl-
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Overview
Description
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- is a synthetic indole derivative. Indole derivatives are significant due to their wide-ranging biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- typically involves the reaction of indole with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles and other heterocyclic compounds .
Scientific Research Applications
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- has several scientific research applications:
Antimicrobial Agents: The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Pharmaceutical Chemistry: It is used in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt essential biological processes, resulting in antimicrobial and anticancer effects .
Comparison with Similar Compounds
1H-Indole, 1-(chloroacetyl)-2,3-dihydro-7-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
1H-Indole-2-carboxylic acid: Used in the development of anti-inflammatory and anticancer agents.
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
Properties
CAS No. |
66624-43-9 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-chloro-1-(7-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H12ClNO/c1-8-3-2-4-9-5-6-13(11(8)9)10(14)7-12/h2-4H,5-7H2,1H3 |
InChI Key |
CKZOVUDIYFEUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2C(=O)CCl |
Origin of Product |
United States |
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